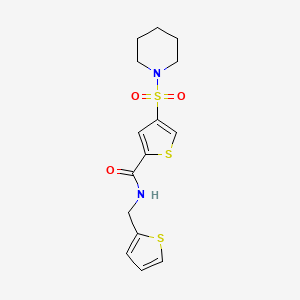

![molecular formula C14H10INO3 B5605932 2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)

2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid, also known as IBABA, is a chemical compound with potential applications in scientific research. It belongs to the class of Schiff bases and has a molecular weight of 437.12 g/mol. IBABA has been synthesized using various methods, including the reaction between 2-iodobenzaldehyde and 2-amino salicylic acid.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid is not fully understood, but it is believed to involve the formation of a metal complex with the Schiff base moiety. The metal complex can then interact with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. The fluorescence quenching of this compound in the presence of metal ions is believed to be due to the formation of a non-fluorescent metal complex.

Biochemical and Physiological Effects

This compound has been investigated for its biochemical and physiological effects, including its antioxidant and antibacterial properties. This compound has been shown to scavenge free radicals and protect against oxidative damage in vitro. This compound has also exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid has several advantages for lab experiments, including its fluorescent properties and potential applications as a metal complex ligand. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. The use of this compound in lab experiments should be carefully controlled, and appropriate safety measures should be taken.

Future Directions

There are several possible future directions for research on 2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid. One direction is the synthesis and characterization of new metal complexes using this compound as a ligand. Another direction is the investigation of the antioxidant and antibacterial properties of this compound in vivo. Additionally, the potential applications of this compound in catalysis and medicinal chemistry warrant further investigation. Finally, the development of new fluorescent probes based on this compound for the detection of other biomolecules, such as amino acids and peptides, is an exciting area of research.

Conclusion

In conclusion, this compound is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been investigated for its fluorescent properties, metal complexation, antioxidant and antibacterial properties. This compound has several advantages for lab experiments, but its potential toxicity and limited solubility in water should be taken into account. There are several possible future directions for research on this compound, including the synthesis of new metal complexes, investigation of its in vivo effects, and development of new fluorescent probes.

Synthesis Methods

2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid can be synthesized using various methods, including the reaction between 2-iodobenzaldehyde and 2-amino salicylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using techniques such as recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, including the temperature, reaction time, and concentration of reagents.

Scientific Research Applications

2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions such as copper and iron. The fluorescence of this compound is quenched in the presence of these metal ions, making it a useful tool for their detection. This compound has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry. Additionally, this compound has been investigated for its antioxidant and antibacterial properties.

properties

IUPAC Name |

2-hydroxy-5-[(2-iodophenyl)methylideneamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO3/c15-12-4-2-1-3-9(12)8-16-10-5-6-13(17)11(7-10)14(18)19/h1-8,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNODTYHOCIHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)O)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-acetyl-2-morpholinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5605854.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5605863.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)

![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)

![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)

![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)

![8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)

![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)

![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)